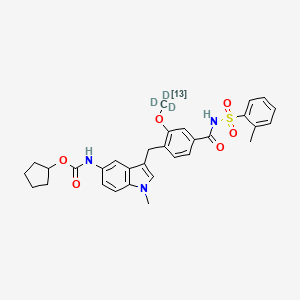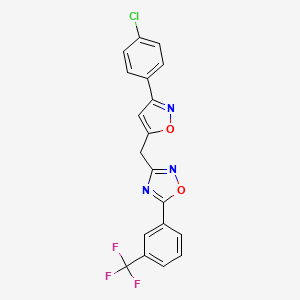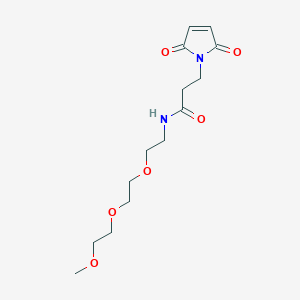
m-PEG3-Mal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
m-PEG3-Mal, also known as methoxy-polyethylene glycol-maleimide, is a compound that contains a maleimide group. The maleimide group reacts specifically with thiol groups to form a covalent sulfur-carbon bond. The methoxy-polyethylene glycol modification increases the aqueous solubility of the resulting compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
m-PEG3-Mal is synthesized by reacting methoxy-polyethylene glycol with maleic anhydride. The reaction typically occurs in the presence of a catalyst and under controlled temperature conditions to ensure the formation of the maleimide group.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
m-PEG3-Mal undergoes several types of chemical reactions, including:
Substitution Reactions: The maleimide group reacts with thiol groups to form stable thioether bonds.
Addition Reactions: The maleimide group can participate in Michael addition reactions with nucleophiles.
Common Reagents and Conditions
Thiol Reagents: Common thiol-containing reagents include cysteine and glutathione.
Catalysts: Catalysts such as triethylamine are often used to facilitate the reaction.
Major Products Formed
The primary product formed from the reaction of this compound with thiol groups is a thioether-linked compound, which is highly stable and water-soluble .
Scientific Research Applications
m-PEG3-Mal has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of m-PEG3-Mal involves the formation of covalent bonds with thiol groups on target molecules. This reaction is highly specific and results in the formation of stable thioether bonds. The maleimide group acts as an electrophile, reacting with nucleophilic thiol groups to form the covalent bond . This mechanism is commonly exploited in the synthesis of PROTACs (proteolysis-targeting chimeras), where this compound serves as a linker between two ligands .
Comparison with Similar Compounds
Similar Compounds
Methoxy-polyethylene glycol-succinimidyl carbonate: Similar in structure but contains a succinimidyl carbonate group instead of a maleimide group.
Methoxy-polyethylene glycol-amine: Contains an amine group instead of a maleimide group.
Uniqueness
m-PEG3-Mal is unique due to its maleimide group, which provides specific reactivity with thiol groups, making it highly useful in bioconjugation and drug delivery applications . Its ability to form stable thioether bonds distinguishes it from other polyethylene glycol derivatives .
Properties
Molecular Formula |
C14H22N2O6 |
|---|---|
Molecular Weight |
314.33 g/mol |
IUPAC Name |
3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]propanamide |
InChI |
InChI=1S/C14H22N2O6/c1-20-8-9-22-11-10-21-7-5-15-12(17)4-6-16-13(18)2-3-14(16)19/h2-3H,4-11H2,1H3,(H,15,17) |
InChI Key |
HLNVZOMYZDTOFK-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3S,8S,9S,10R,13S,14S,17S)-2,2,4,4-tetradeuterio-3-hydroxy-10,13-dimethyl-3,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B12421704.png)
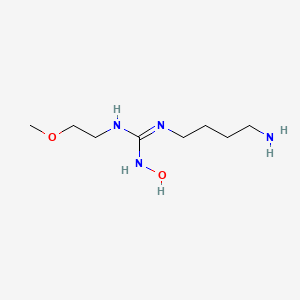
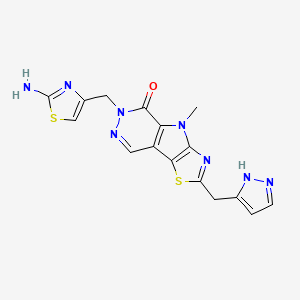
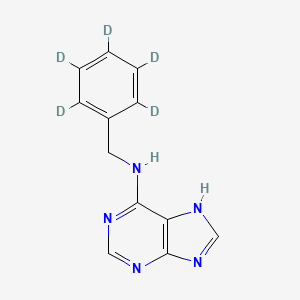
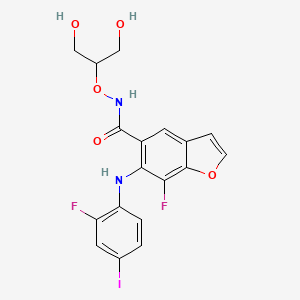


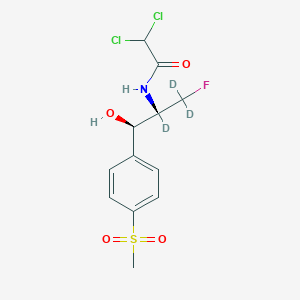
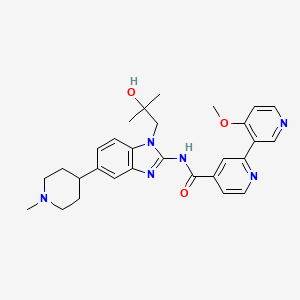

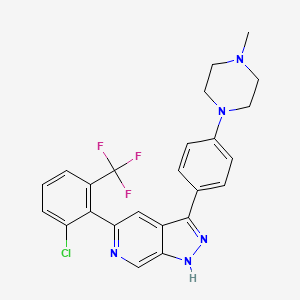
![(2~{s},4~{r})-4-[[2-[(1~{r},3~{r})-1-Acetyloxy-3-[[(2~{s},3~{s})-2-[[(2~{r})-1,2-Dimethylpyrrolidin-2-Yl]carbonylamino]-3-Methyl-Pentanoyl]-Methyl-Amino]-4-Methyl-Pentyl]-1,3-Thiazol-4-Yl]carbonylamino]-5-(4-Aminophenyl)-2-Methyl-Pentanoic Acid](/img/structure/B12421777.png)
